2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-27-22-12-21(13-23(14-22)28-2)16-29-15-19-8-10-25(11-9-19)24(26)18-30-17-20-6-4-3-5-7-20/h3-7,12-14,19H,8-11,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDXUHKFMMTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Benzylthio Group : Enhances lipophilicity and may facilitate enzyme interactions.
- Piperidine Ring : Often associated with various pharmacological effects.
- Dimethoxybenzyl Group : May contribute to antioxidant properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Related Compound A | 25 | Lipid peroxidation inhibition |
| Related Compound B | 30 | Superoxide anion scavenging |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar benzylthio derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Research has shown that similar piperidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
Case Study:
A study involving a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
The biological activity of this compound can be attributed to its structural features:
- Lipophilicity : The presence of benzylthio enhances membrane permeability.
- Functional Groups : The methoxy groups may stabilize radical intermediates during antioxidant reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, studies have shown that benzylthio compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Antioxidant Properties
Compounds containing benzylthio groups have been associated with antioxidant activities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Some studies have demonstrated that benzylthio derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases .
Synthetic Pathways
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic route:
- Formation of the Piperidine Derivative : The initial step involves the synthesis of the piperidine ring through cyclization reactions using appropriate aldehydes and amines.
- Introduction of the Benzylthio Group : This step includes the nucleophilic substitution reaction where a benzylthio group is introduced to the piperidine derivative.
- Final Coupling Reaction : The final product is obtained by coupling the modified piperidine with a suitable ketone or aldehyde to form the desired ethanone structure.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of benzylthio compounds found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, compounds similar to This compound were tested for their ability to reduce neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly lower reactive oxygen species levels, suggesting their potential use in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Amide Bond Isomerization in Piperidine Derivatives
The study in investigates 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1), a compound sharing the piperidine-ethanone backbone with the target molecule. Key findings include:
- Isomerization Dynamics : Compound 1 exhibits amide bond isomerization, with distinct chemical shifts observed for protons and carbons near the amide bond at 20°C. As temperature increases, isomerization accelerates, reducing chemical shift differences until peaks coalesce at 380 s⁻¹ (rate constant) and an energy barrier of ~67 kJ·mol⁻¹ .
- Structural Implications : The electron-withdrawing 3,5-dinitrophenyl group in Compound 1 likely enhances resonance stabilization of the amide bond, contrasting with the electron-donating 3,5-dimethoxybenzyl group in the target compound. This difference may reduce isomerization rates in the target molecule due to weaker resonance effects.
Substituent Effects on Stability and Reactivity
- Benzylthio vs. Aromatic Substituents : The benzylthio group in the target compound introduces a sulfur atom, which may increase lipophilicity and alter metabolic stability compared to purely aromatic substituents (e.g., dinitrophenyl or methoxy groups). Sulfur-containing compounds often exhibit unique reactivity in redox environments .
- Methoxy Groups: The 3,5-dimethoxybenzyloxy-methyl group in the target compound could enhance solubility in polar solvents compared to non-polar dinitrophenyl analogs.
Comparison with Natural Products
identifies natural compounds like piperine and ursolic acid from Hui Xin Cao.
Data Table: Key Properties of Target Compound and Analogs
Research Implications and Limitations
- Gaps in Data : Direct experimental data for the target compound (e.g., isomerization kinetics, bioactivity) are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
- Future Directions : Synthesis and NMR studies (as in ) are recommended to quantify isomerization behavior. Computational modeling could further predict interactions with biological targets.
Q & A
Q. What synthetic routes are commonly used to prepare 2-(benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related benzoylpiperidine derivatives often involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example:
- Piperidine intermediates (e.g., 4-substituted piperidines) are synthesized via alkylation or reductive amination, followed by coupling with benzoyl or benzylthio groups under catalytic conditions .
- Optimization of reaction yields (e.g., 68–91% in related compounds) requires precise temperature control, solvent selection (e.g., EtOAC/hexane for chromatography), and catalyst screening (e.g., palladium for coupling reactions) .
- Key Analytical Tools : Monitor reaction progress with HPLC (retention time ~13 min, 95% purity) and confirm structures via -/-NMR .
Q. How should researchers address discrepancies in elemental analysis data for this compound?
Methodological Answer: Elemental analysis discrepancies (e.g., mismatched C/H/N values) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Repetitive recrystallization using solvents like n-hexane/EtOAc (5:5) to remove impurities .
- Cross-validation with mass spectrometry (MS) or high-resolution MS (HRMS) to confirm molecular weight .
- Drying samples under vacuum (e.g., 24 hours) to eliminate residual solvents .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
Methodological Answer:
- Storage : Use airtight, light-resistant containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis of the benzylthio and piperidinyl groups .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% humidity for 4 weeks) with periodic HPLC analysis to assess purity changes .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting 1H^1H1H-NMR signals in structurally complex derivatives of this compound?
Methodological Answer:
- Use 2D-NMR techniques (e.g., COSY, HSQC) to assign overlapping proton environments, particularly in piperidine and benzylthio moieties .
- Compare with analogous compounds (e.g., (4-benzylphenyl)(piperidin-4-yl)methanone derivatives) to identify characteristic shifts (e.g., piperidine CH at δ 2.5–3.5 ppm) .
- Supplement with X-ray crystallography for unambiguous stereochemical assignments .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity constants () .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) guided by the compound’s 3D structure (InChI key: CCHDVADNBVJEJN-UHFFFAOYSA-N for analogs) to predict binding pockets .
- In Vitro Studies : Combine with chemotherapeutics to assess synergistic effects via dose-response matrices (e.g., Chou-Talalay method) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzylthio or dimethoxybenzyl moieties to enhance solubility, guided by logP calculations .
- Metabolic Stability : Use liver microsome assays (e.g., human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation) and modify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
